molecular formula C21H19NO5 B2949121 Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate CAS No. 750607-46-6

Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate

Cat. No.: B2949121
CAS No.: 750607-46-6
M. Wt: 365.385
InChI Key: GOARREVXSRQKRY-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate is a chemical compound with the CAS Number: 750607-46-6 . It has a molecular weight of 365.39 .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 4- ( (4E)-4- (ethoxymethylene)-1,3-dioxo-3,4-dihydro-2 (1H)-isoquinolinyl)benzoate . The InChI code for this compound is 1S/C21H19NO5/c1-3-26-13-18-16-7-5-6-8-17 (16)19 (23)22 (20 (18)24)15-11-9-14 (10-12-15)21 (25)27-4-2/h5-13H,3-4H2,1-2H3/b18-13+ .


Physical and Chemical Properties Analysis

This compound is a powder . The molecular weight of the compound is 365.39 .

Scientific Research Applications

Chemical Synthesis and Rearrangements

Research in the area of chemical synthesis has explored the construction of complex molecular frameworks through reactions like Cope rearrangement and subsequent chemical transformations to introduce further unsaturation or functional groups. For example, Bradbury, Gilchrist, and Rees (1982) described the synthesis of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, a compound that undergoes skeletal rearrangement under specific conditions, suggesting a potential area of application for similar compounds in studying molecular rearrangements and reaction mechanisms Bradbury, Gilchrist, & Rees, 1982.

Organometallic Chemistry

In organometallic chemistry, compounds containing metal-carbon bonds are synthesized for various applications, including catalysis and material science. For instance, Barr, Dyke, and Quessy (1983) reported on the cyclopalladation of ethyl N-methyl-N-(3,4-methylenedioxy)benzylglycinate, leading to new isoquinoline derivatives. This highlights the role of such compounds in facilitating new ring syntheses and exploring organometallic reactivity Barr, Dyke, & Quessy, 1983.

Heterocyclic Chemistry

The field of heterocyclic chemistry, which studies the synthesis and properties of rings containing atoms other than carbon, is another potential application area. Compounds similar to Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate might be used in synthesizing novel heterocycles with potential pharmaceutical applications. For example, Awad et al. (2002) explored new routes to fused isoquinolines, demonstrating the versatility of such structures in synthesizing complex heterocyclic systems Awad et al., 2002.

Pharmacological Applications

Although specific pharmacological applications of this compound were not found, related compounds have been synthesized and tested for various biological activities. For instance, El-Deen, Anwar, and Hasabelnaby (2016) synthesized novel hexahydroquinoline derivatives containing a benzofuran moiety and evaluated them for their cytotoxic activities against human cancer cell lines, suggesting a potential area for the application of this compound in the development of new therapeutic agents El-Deen, Anwar, & Hasabelnaby, 2016.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The signal word for this compound is "Warning" . It’s important to handle this compound with care and use appropriate safety measures.

Properties

IUPAC Name

ethyl 4-[(4E)-4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-3-26-13-18-16-7-5-6-8-17(16)19(23)22(20(18)24)15-11-9-14(10-12-15)21(25)27-4-2/h5-13H,3-4H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOARREVXSRQKRY-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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